2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic scaffold fused with a ketone group and nitrile functionality. The structure features a 3-bromophenyl substituent at position 1 and a 2-(ethylthio)thiophen-3-yl group at position 4, contributing to its unique electronic and steric properties. Its molecular formula is C₂₂H₂₀BrN₃OS₂, with a molecular weight of 517.44 g/mol.
Properties
CAS No. |
476483-52-0 |
|---|---|
Molecular Formula |
C22H20BrN3OS2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-amino-1-(3-bromophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS2/c1-2-28-22-15(9-10-29-22)19-16(12-24)21(25)26(14-6-3-5-13(23)11-14)17-7-4-8-18(27)20(17)19/h3,5-6,9-11,19H,2,4,7-8,25H2,1H3 |
InChI Key |
XXKHTJAWHBGGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Br)N)C#N |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed Synthesis
The ionic liquid [H₂-DABCO][HSO₄]₂ has emerged as a highly efficient catalyst for synthesizing hexahydroquinoline derivatives. In ethanol at room temperature, this method achieves yields of 76–99% within 5–15 minutes. The reaction involves:
-
Reactants : 3-Bromobenzaldehyde, malononitrile, ammonium acetate, and 2-(ethylthio)thiophene-3-carbaldehyde.
-
Mechanism :
Advantages :
Solid Acid-Catalyzed Approaches
Zr(HPO₄)₂ and Fe₃O₄@SiO₂-SO₃H nanoparticles enable solvent-free or ultrasound-assisted synthesis:
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Zr(HPO₄)₂ Method :
-
Fe₃O₄@SiO₂-SO₃H Nanoparticles :
Comparison of Solid Catalysts :
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Zr(HPO₄)₂ | H₂O | 12–15 | 85–92 | |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 10–20 | 89–95 | |
| [H₂-DABCO][HSO₄]₂ | Ethanol | 5–15 | 76–99 |
Key Synthetic Intermediates
Synthesis of 2-(Ethylthio)thiophene-3-carbaldehyde
The thiophene moiety is synthesized via electrophilic substitution:
Functionalization of the Hexahydroquinoline Core
Post-cyclization modifications introduce the 3-bromophenyl and ethylthio groups:
-
Bromophenyl Incorporation : Use of 3-bromobenzaldehyde in the initial MCR.
-
Ethylthio Introduction : Thiol-ene reaction with ethyl mercaptan under basic conditions.
Optimization and Scalability
Gram-Scale Synthesis
The ionic liquid method has been validated at the 10 mmol scale:
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 25 | 98 |
| Ethanol/H₂O | 25 | 64 |
| H₂O | 25 | 60 |
Ethanol is optimal due to enhanced solubility of intermediates.
Mechanistic Insights
Role of Catalysts
Reaction Pathway
-
Knoevenagel Condensation : Aldehyde + malononitrile → α,β-unsaturated nitrile.
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Enamine Formation : 1,3-Dicarbonyl + NH₄OAc → enamine.
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Michael Addition : α,β-unsaturated nitrile + enamine → adduct.
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Cyclization and Aromatization : Formation of the hexahydroquinoline core.
Challenges and Alternatives
Limitations of Current Methods
Chemical Reactions Analysis
2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its diverse chemical reactivity.
Mechanism of Action
The mechanism by which 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce DNA damage, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds share the hexahydroquinoline-carbonitrile core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Findings from Comparative Studies
Ethylthio-thiophene in the target compound introduces sulfur-mediated hydrogen bonding and steric hindrance absent in simpler thiophenes (e.g., ).
Solubility and Lipophilicity :
- The 2,5-dimethylthiophen-3-yl derivative () has higher logP (3.8 vs. 3.5 for the target compound), suggesting reduced aqueous solubility.
- The trifluoromethylphenyl variant () shows enhanced metabolic stability due to fluorine’s electronegativity.
Synthetic Accessibility :
- The target compound’s ethylthio-thiophene requires multi-step thiol-alkylation, complicating synthesis compared to methyl- or nitro-substituted analogues ().
Biological Activity: Preliminary docking studies suggest the 3-bromophenyl group in the target compound improves hydrophobic interactions in kinase binding pockets compared to 4-methylphenyl ().
Biological Activity
2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a hexahydroquinoline core with various functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.4 g/mol. The structure includes:
- Amino group : Contributing to its reactivity and potential interactions with biological targets.
- Bromine substituent : Impacts the compound's electronic properties and biological activity.
- Ethylthio group : Enhances solubility and may influence pharmacokinetics.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit notable anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation :
- Mechanisms of Action :
Summary of Findings
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-Amino derivative | VEGFR-2 | 0.075 | Kinase inhibition |
| 2-Amino derivative | AKT | 4.60 | Induces apoptosis |
| Reference drug (Doxorubicin) | Caspase activation | N/A | Induces apoptosis |
Study 1: In Vitro Anticancer Activity Evaluation
A study evaluated the antiproliferative effects of various thiophene derivatives on HepG2 and PC-3 cells using MTT assays. The results indicated that certain derivatives exhibited high cytotoxicity with better selectivity towards cancer cells compared to normal cells .
Study 2: Mechanistic Insights
Further mechanistic evaluation revealed that the active derivatives inhibited AKT phosphorylation significantly more than standard reference drugs. The findings suggest that these compounds could serve as dual inhibitors targeting both VEGFR-2 and AKT pathways in cancer therapy .
Future Directions
The unique substituents in 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile warrant further investigation into its biological mechanisms. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
- Clinical Trials : To assess therapeutic potential in human subjects.
Q & A
Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and what critical steps ensure high yield and purity?
The synthesis typically involves a multi-step approach, starting with the formation of the hexahydroquinoline core via a Hantzsch-like reaction. Key steps include:
- Cyclocondensation : Reacting cyclohexanedione derivatives with substituted aldehydes (e.g., 3-bromobenzaldehyde) and ammonium acetate in ethanol under reflux (60–80°C for 3–5 hours) to form the quinoline backbone .
- Functionalization : Introducing the 2-(ethylthio)thiophene moiety via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 3-bromophenyl protons at δ 7.2–7.8 ppm) and the ethylthio group’s integration (δ 1.3–1.5 ppm for CH) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (C=O from the quinoline core) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 527.03) .
Q. How does the bromophenyl substituent influence the compound’s electronic properties?
The 3-bromophenyl group introduces electron-withdrawing effects via the Br atom, polarizing the quinoline core. This enhances reactivity in electrophilic substitutions (e.g., further halogenation) and stabilizes intermediates in cross-coupling reactions .
Q. What solvents and conditions optimize solubility for biological assays?
The compound is sparingly soluble in water. Use DMSO (10–20 mM stock) for in vitro studies, diluted in PBS or cell culture media (<1% DMSO final concentration). For hydrophobic interactions (e.g., protein binding), add Tween-80 (0.1% v/v) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during thiophene functionalization?
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki coupling efficiency. PdCl(dppf) reduces homocoupling byproducts (e.g., dimerized thiophene) .
- Temperature Control : Maintain 80–90°C during thiophene addition to balance reaction rate and side reactions (e.g., oxidation of the ethylthio group) .
- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction time (typically 8–12 hours) .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC variability (e.g., higher potency in cancer lines with overexpressed kinases) .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to distinguish target-specific effects from nonspecific cytotoxicity .
- Metabolic Stability Assays : Incubate with liver microsomes to assess if metabolite interference explains inconsistent results .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The ethylthio group’s hydrophobicity may occupy allosteric pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. The bromophenyl group may induce conformational changes in target proteins .
Q. What methods validate the compound’s role in material science applications (e.g., optoelectronics)?
- Cyclic Voltammetry : Measure redox potentials (e.g., E ≈ −1.2 V vs. Ag/AgCl) to assess electron transport properties .
- UV-Vis Spectroscopy : Analyze λ shifts (e.g., 350→420 nm in polar solvents) to confirm π→π* transitions influenced by the thiophene moiety .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
